N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide
Description
N-[4-(4-Cyanophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide (molecular formula: C₂₃H₁₅N₃O₂S; molecular weight: 397.45 g/mol) is a synthetic small molecule featuring a thiazole core substituted with a 4-cyanophenyl group at position 4 and a 4-ethoxybenzamide moiety at position 2 (Fig. 1) . The compound’s structure combines a planar aromatic thiazole ring with electron-withdrawing (cyano) and electron-donating (ethoxy) substituents, which influence its electronic properties and biological interactions. Its ChemSpider ID is 4310272, and it has been explored for applications in drug discovery, particularly due to the pharmacological versatility of thiazole derivatives .
Properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-2-24-16-9-7-15(8-10-16)18(23)22-19-21-17(12-25-19)14-5-3-13(11-20)4-6-14/h3-10,12H,2H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAABHXGTQGMAPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide typically involves the cyclization of substituted thiosemicarbazones with α-bromo-4-cyanoacetophenone. This reaction allows for the rapid and sustainable synthesis of 4-cyanophenyl-2-hydrazinylthiazoles, which can then be further modified to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is being explored as a potential anticancer agent due to its ability to inhibit cancer cell growth.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets.
Industrial Applications: It can be used in the synthesis of other complex molecules for pharmaceutical purposes.
Mechanism of Action
The mechanism of action of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide involves its interaction with specific molecular targets, leading to the inhibition of cancer cell proliferation. The compound induces apoptosis in cancer cells through caspase activation and disruption of cellular pathways .
Comparison with Similar Compounds
Table 1: Comparison of Substituents and Activity Profiles
Key Observations :
- 4-Cyanophenyl vs. Halogenated Phenyl: The 4-cyanophenyl group in the target compound confers superior antioxidant activity compared to 4-chlorophenyl or 4-trifluoromethylphenyl analogs, as demonstrated by FRAP (ferric reducing antioxidant power) and DPPH (radical scavenging) assays . However, bromophenyl derivatives (e.g., 3-bromophenyl in Table 1) may exhibit enhanced target binding due to halogen interactions with hydrophobic enzyme pockets .
- Ethoxy vs. Phenoxy Substituents: The 4-ethoxy group on the benzamide moiety improves metabolic stability compared to phenoxy-substituted analogs (e.g., MS8), which may undergo faster oxidative degradation .
Antioxidant and Antibacterial Activity
Table 2: Antioxidant and Antibacterial Performance of Selected Thiazoles
Key Findings :
- The 4-cyanophenyl-substituted compound outperforms butylated hydroxytoluene (BHT) in FRAP assays, likely due to the cyano group’s electron-withdrawing effect enhancing radical stabilization .
- In contrast, phenoxy-substituted derivatives (e.g., MS8) show negligible antioxidant activity but excel in enzyme inhibition, highlighting substituent-dependent functional specialization .
Enzyme Inhibition and Selectivity
Table 3: COX/LOX Inhibition by Thiazole Derivatives
Key Insights :
- The absence of polar groups (e.g., hydroxy) in the target compound may redirect its activity toward non-enzymatic targets, such as bacterial membranes or free radicals .
Q & A
Q. What are the optimal synthetic routes for N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide, and how can reaction conditions be controlled to maximize yield?
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring followed by coupling with the benzamide moiety. Key steps include:
- Cyclization : Formation of the thiazole core using precursors like 4-cyanophenyl thioamides under controlled heating (80–100°C) in ethanol or DMF .
- Amide Coupling : Reaction of the thiazole intermediate with 4-ethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) at room temperature .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol is used to achieve >95% purity. Reaction progress is monitored via TLC and confirmed by NMR .
Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic shifts for the thiazole protons (δ 7.2–8.1 ppm) and ethoxy group (δ 1.4 ppm for CH₃, δ 4.1 ppm for OCH₂) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 377.1) .
- HPLC : Purity assessment using a C18 column with UV detection at 254 nm .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based or colorimetric substrates (e.g., ATPase activity measured via malachite green assay) .
- Cell Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Binding Studies : Surface plasmon resonance (SPR) or fluorescence polarization to evaluate target affinity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Substituent Variation : Systematically modify the cyanophenyl (e.g., replace -CN with -NO₂ or -CF₃) and ethoxy groups (e.g., vary alkoxy chain length) .
- Pharmacophore Modeling : Use software like Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonding with the thiazole nitrogen) .
- Biological Validation : Compare IC₅₀ values across analogs in dose-response assays to correlate structural changes with activity .
Q. What strategies resolve contradictions in biological data, such as varying potency across cell lines?
- Mechanistic Profiling : Perform transcriptomic analysis (RNA-seq) to identify differentially expressed genes in responsive vs. non-responsive cell lines .
- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to rule out non-specific binding .
- Metabolic Stability Tests : Assess compound stability in liver microsomes to determine if metabolic degradation explains inconsistent results .
Q. How can target engagement be validated in cellular models for this compound?
- Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization upon compound treatment via Western blot .
- CRISPR Knockout Models : Generate cell lines lacking the putative target (e.g., a kinase) to confirm loss of compound activity .
- Click Chemistry Probes : Attach an alkyne tag to the compound for pull-down assays and LC-MS/MS-based target identification .
Methodological Considerations
Q. What are the limitations of current in vitro models for studying this compound, and how can they be addressed?
- 3D Culture Systems : Transition from 2D monolayers to spheroids or organoids to better mimic in vivo tumor microenvironments .
- Primary Cell Lines : Use patient-derived cells instead of immortalized lines to reduce genetic drift artifacts .
- Cofactor Depletion : Supplement assays with NADPH or glutathione to account for redox-dependent metabolic effects .
Q. How can computational tools enhance the study of this compound’s mechanism of action?
- Molecular Dynamics Simulations : Simulate compound-target binding using GROMACS to predict residence time and binding stability .
- Network Pharmacology : Construct interaction networks (e.g., STRING DB) to identify secondary targets or synergistic pathways .
- ADMET Prediction : Use SwissADME or ADMETLab to forecast pharmacokinetic properties and guide structural optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
